4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXITOMQXPUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. The sulfanylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
- 4-(4-Fluorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
- 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Uniqueness
4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
The compound 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a member of the quinazoline family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and underlying mechanisms of action.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C15H16ClN3OS
- Molecular Weight: 319.82 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. It exhibits significant potential in the following areas:
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Caspase activation |
| HeLa | 10.5 | Bcl-2 modulation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits various enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Cell Cycle Arrest: It causes cell cycle arrest at the G1/S phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in target cells.
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
-
Case Study on Antimicrobial Efficacy:
- Researchers conducted a study on the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
-
Case Study on Cancer Treatment:
- A preclinical trial evaluated the anticancer effects in mice bearing tumor xenografts. The treated group exhibited a marked decrease in tumor size compared to untreated controls.
Q & A
Q. What synthetic strategies are effective for preparing 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful control of temperature, solvent choice, and catalysts. For example:
- Solvents : Dichloromethane (DCM) or ethanol are common for cyclization steps due to their polarity and ability to stabilize intermediates .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may be employed to facilitate thiolation or ring-closure reactions .
- Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and minimize by-products . Yield discrepancies can arise from impurities in starting materials; recrystallization in methanol/ethanol improves purity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule refinement and handles twinned data effectively .
- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon hybridization. IR spectroscopy identifies functional groups like sulfanylidene (C=S) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculations) .
- Experimental Design : Follow split-plot designs (e.g., randomized blocks) to account for variables like cell passage number or incubation time .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices. These identify nucleophilic/electrophilic sites for reaction mechanism studies .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra or HOMO-LUMO gaps. Compare with experimental data to validate electronic transitions .
Q. What mechanistic insights explain discrepancies in cyclization yields during synthesis?
- Methodological Answer :
- Kinetic Studies : Use variable-temperature NMR to detect intermediates. For example, monitor thiourea intermediates in sulfanylidene formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states but increase side reactions. Compare activation energies via Arrhenius plots in different solvents .
- By-Product Analysis : LC-MS or GC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry .
Q. How can advanced pharmacological models evaluate target specificity and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., kinase domains). Validate with SPR (surface plasmon resonance) for binding affinity (KD values) .
- Transcriptomic Profiling : RNA-seq on treated cell lines to identify differentially expressed genes, highlighting pathways affected (e.g., apoptosis or oxidative stress) .
- Toxicokinetics : Administer radiolabeled compound in animal models to track absorption, distribution, and metabolite formation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
